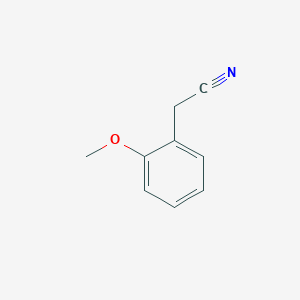

2-Methoxyphenylacetonitrile

Descripción

Contextualization within the Nitrile Functional Group Chemistry

Nitriles are organic compounds characterized by the presence of a -C≡N functional group, known as the cyano group. wikipedia.orgebsco.com This group is linear, reflecting the sp hybridization of both the carbon and nitrogen atoms, and possesses a significant dipole moment, rendering nitriles as polar molecules. wikipedia.orglibretexts.org The chemistry of nitriles is rich and varied; they can be considered as "disguised" carboxylic acids, as their hydrolysis yields amides and subsequently carboxylic acids. ebsco.com Furthermore, the nitrile group can be reduced to primary amines, or undergo addition reactions with nucleophiles, making them valuable precursors in organic synthesis. libretexts.orgslideshare.netfiveable.me

2-Methoxyphenylacetonitrile, as a substituted benzyl (B1604629) cyanide, embodies the characteristic reactivity of the nitrile group. The presence of the methoxy (B1213986) group on the phenyl ring, however, introduces electronic effects that can influence the reactivity of both the aromatic ring and the cyanomethyl moiety. This substitution pattern makes it a valuable tool for chemists seeking to introduce specific functionalities and structural motifs into target molecules.

Overview of the Significance of this compound in Organic Synthesis

The significance of this compound in organic synthesis lies in its role as a key building block for more complex molecules. ontosight.aiontosight.ai Its bifunctional nature, possessing both a reactive nitrile group and an aromatic ring amenable to further substitution, allows for a diverse range of chemical transformations.

The nitrile group can be readily converted into other important functional groups. For instance, hydrolysis under acidic or basic conditions yields 2-methoxyphenylacetic acid, a precursor for certain medications. ontosight.aismolecule.com Reduction of the nitrile group, typically with reagents like lithium aluminum hydride, affords 2-methoxybenzylamine. The carbon atom of the nitrile group is also electrophilic, making it susceptible to attack by nucleophiles, a reaction that can be used to form new carbon-carbon bonds. libretexts.org

Furthermore, the aromatic ring of this compound can participate in electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups. smolecule.com The methoxy group, being an ortho, para-director, influences the regioselectivity of these substitutions. This versatility makes this compound a valuable starting material in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. ontosight.ailookchem.com For example, it has been used in the synthesis of compounds with potential antibiotic activity.

Historical Development of Synthetic Methodologies for this compound and Related Compounds

The synthesis of arylacetonitriles, including this compound, has evolved over time, with researchers developing more efficient and selective methods. A traditional and common method for the preparation of this compound involves the nucleophilic substitution of a 2-methoxybenzyl halide, such as 2-methoxybenzyl chloride, with an alkali metal cyanide, like sodium cyanide. ontosight.ai This reaction is often carried out in a suitable solvent and may be facilitated by a catalyst.

Another established approach is the reaction of 2-methoxybenzaldehyde (B41997) with a cyanide source, which can proceed through a cyanohydrin intermediate. ontosight.ai More recent advancements in synthetic methodology have focused on developing catalytic systems to improve yield, reduce waste, and enhance the safety of these reactions. For instance, palladium-catalyzed cyanation reactions have been explored for the synthesis of aryl nitriles. google.com

The direct cyanomethylation of aromatic compounds has also been an area of active research. encyclopedia.pubmagtech.com.cn These methods aim to introduce the cyanomethyl group directly onto an aromatic ring, bypassing the need for pre-functionalized starting materials. While these methods are promising, their application to the specific synthesis of this compound from readily available precursors like 2-methoxytoluene is an ongoing area of investigation. Research into copper-catalyzed coupling reactions and electrochemical methods also represents the continuous effort to develop milder and more efficient synthetic routes. lookchem.comrsc.org

Current Research Trajectories and Future Outlooks

Current research involving this compound and related compounds is focused on several key areas. There is a continued drive to develop more sustainable and atom-economical synthetic methods. This includes the exploration of novel catalytic systems, such as those based on earth-abundant metals, and the use of greener reaction conditions. mdpi.com The direct C-H functionalization of simple aromatic precursors to introduce the cyanomethyl group remains a significant goal. magtech.com.cn

Furthermore, the application of this compound as a scaffold in medicinal chemistry is an active area of investigation. Researchers are exploring its use in the synthesis of novel bioactive molecules with potential therapeutic applications. researchgate.net The unique electronic and steric properties conferred by the 2-methoxy substituent are being leveraged to design molecules with specific biological targets.

The future outlook for this compound is promising. As the demand for complex and functionalized molecules in various fields continues to grow, the importance of versatile building blocks like this compound will only increase. Continued innovation in synthetic methodology will likely lead to even more efficient and sustainable ways to produce and utilize this valuable compound, opening up new avenues for discovery in chemical research.

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉NO | nist.gov |

| Molecular Weight | 147.17 g/mol | nist.gov |

| Appearance | White to slightly brown crystalline powder | lookchem.com |

| Melting Point | 65-67 °C | lookchem.comsigmaaldrich.com |

| Boiling Point | 143 °C at 15 mmHg | sigmaaldrich.com |

| Solubility | Soluble in methanol (B129727) |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJKILXTMUGXOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40220629 | |

| Record name | (2-Methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7035-03-2 | |

| Record name | 2-Methoxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7035-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methoxyphenyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007035032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methoxyphenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodological Advancements for 2 Methoxyphenylacetonitrile

Established Synthetic Routes to 2-Methoxyphenylacetonitrile

Traditional synthesis of this compound relies on well-documented nucleophilic substitution and alkylation reactions. These methods are widely used due to their reliability and straightforward application.

Nucleophilic Substitution Reactions with 2-Methoxybenzyl Halides

A primary route for synthesizing this compound involves the reaction of a 2-methoxybenzyl halide with an alkali metal cyanide. This reaction is a classic example of nucleophilic substitution, where the cyanide ion displaces the halide. chemguide.co.uk The reaction typically proceeds via an SN2 mechanism, especially with primary halides like 2-methoxybenzyl chloride, due to the strong nucleophilic nature of the cyanide ion. sciencemadness.org

The direct reaction between 2-methoxybenzyl chloride and an alkali cyanide, such as sodium or potassium cyanide, is a foundational method for producing this compound. chemguide.co.uk In this process, the cyanide anion (CN⁻) acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-methoxybenzyl chloride and displacing the chloride ion. sciencemadness.orgchemrevise.org This substitution results in the formation of a new carbon-carbon bond, yielding the desired nitrile product. chemrevise.org The reaction is typically conducted by heating the reactants under reflux in a suitable solvent. chemguide.co.uk

The efficiency of the nucleophilic substitution reaction is highly dependent on the choice of solvent and other reaction parameters. The use of anhydrous acetone (B3395972) as a solvent is particularly effective as it helps to prevent the hydrolysis of the reactive benzyl (B1604629) halide to the corresponding alcohol, a common side reaction in aqueous media. orgsyn.org For instance, the reaction of anisyl chloride (a related methoxybenzyl chloride) with sodium cyanide in anhydrous acetone can produce yields between 74-81%. orgsyn.org

The addition of phase-transfer catalysts (PTCs) like quaternary ammonium (B1175870) salts (e.g., benzyltriethylammonium chloride) can significantly improve reaction rates and yields, especially in two-phase systems (e.g., aqueous/organic). crdeepjournal.orgmdpi.comijsr.net PTCs work by transporting the cyanide anion from the aqueous phase into the organic phase, where it can react with the benzyl halide. crdeepjournal.orgmdpi.com This technique is valuable for overcoming the low solubility of inorganic cyanides in many organic solvents. google.com Research has shown that using PTCs can lead to high product yields under mild conditions. lookchem.com For example, a patent describes a process for preparing dialkoxy phenylacetonitriles where a solution of the benzyl chloride is slowly added to a heated aqueous solution of an alkali metal cyanide containing an N,N-dialkyl cyclohexylamine (B46788) as a catalyst, achieving yields of around 95%. google.comgoogleapis.com

Dimethyl sulfoxide (B87167) (DMSO) has also been identified as a superior solvent for this type of reaction, allowing for rapid and efficient conversion of both primary and secondary chlorides to nitriles, often with shorter reaction times and higher yields compared to traditional solvents like aqueous ethanol. mdma.ch

Comparison of Solvent Systems and Catalysts

| Solvent | Catalyst/Additive | Substrate | Key Advantages | Reported Yield | Reference |

|---|---|---|---|---|---|

| Anhydrous Acetone | Sodium Iodide | p-Methoxybenzyl Chloride | Prevents hydrolysis to alcohol, reduces isonitrile formation. | 74-81% | orgsyn.org |

| Water/Organic (Two-Phase) | N,N-dimethyl cyclohexylamine | 3-methoxy-4-ethoxybenzyl chloride | High yield, suitable for industrial scale. | ~95% | google.comgoogleapis.com |

| Water | PEG-based magnetic dicationic ionic liquid (PTC) | p-Methoxybenzyl Chloride | High yields in water, catalyst is recyclable. | High | lookchem.com |

| Dimethyl Sulfoxide (DMSO) | None | 1-Chlorobutane | Rapid reaction, superior to other solvents like DMF. | 94% | mdma.ch |

Alkylation of Phenylacetonitrile (B145931) Derivatives

An alternative strategy involves the alkylation of a pre-existing phenylacetonitrile molecule. This approach builds the desired structure by adding an alkyl group to the carbon atom adjacent to the nitrile group (the α-carbon).

This subsection heading, as provided, describes a reaction that modifies this compound rather than synthesizing it. The process involves the deprotonation of this compound at the benzylic carbon using a strong base, such as an alkali metal hydroxide (B78521) or sodamide, followed by reaction with an alkylating agent like an alkyl halide (e.g., methyl chloride). google.comgoogle.com This creates a new carbon-carbon bond at the α-position, leading to α-alkylated derivatives. For example, the methylation of benzyl cyanide derivatives can be carried out in the presence of trialkylamines and an alkylating agent. google.com While this specific reaction produces α-methyl-2-methoxyphenylacetonitrile, the broader principle of α-alkylation is a key strategy in the synthesis of more complex nitrile compounds. bohrium.comacs.org

Emerging and Advanced Synthetic Methodologies

Modern synthetic chemistry seeks to develop more efficient, safer, and environmentally friendly methods. For the synthesis of this compound and related compounds, several advanced methodologies are being explored. One such approach involves the cyanation of 2-bromoanisole (B166433) using ethyl cyanoacetate (B8463686) in the presence of a copper(I) chloride catalyst, which has been shown to produce this compound in an 82% yield. chemicalbook.com Another innovative route involves the reaction of N-substituted benzylamines with hydrogen cyanide in a diluent like dimethylsulfoxide at elevated temperatures (110-140°C), which can produce the corresponding phenylacetonitrile in high purity and yields of up to 94%. google.com These emerging techniques represent a shift towards more sophisticated catalytic systems and alternative starting materials, aiming to improve upon the established synthetic routes.

Catalytic Cyanation Approaches

Catalytic cyanation has become a powerful tool in organic synthesis, offering efficient and selective pathways to aryl nitriles. These methods often provide milder and more versatile alternatives to traditional cyanation techniques which can require harsh conditions and highly toxic reagents. mdpi.com Nickel catalysis, in particular, has been at the forefront of these advancements. mdpi.com

Nickel-catalyzed reductive cyanation represents a robust method for synthesizing benzonitriles from readily available aryl (pseudo)halides. organic-chemistry.org This approach typically involves a Ni(0) catalyst, which undergoes oxidative addition with the aryl halide. nih.gov The resulting Ni(II) species is then reduced to a Ni(I)-aryl intermediate. organic-chemistry.orgnih.gov This intermediate reacts with a cyanating agent, leading to the formation of the desired aryl nitrile. organic-chemistry.org

A key innovation in this area is the use of non-traditional, safer cyanating agents to avoid the direct handling of toxic metal cyanides like NaCN or KCN. mdpi.comorganic-chemistry.org One such reagent is 2-methyl-2-phenylmalononitrile (B13686465) (MPMN), a bench-stable, carbon-bound electrophilic source of the cyano group that does not release free cyanide into the reaction mixture. organic-chemistry.orgnih.gov The reaction proceeds via a transnitrilation mechanism, which prevents catalyst poisoning. organic-chemistry.org Another effective and cost-effective cyanating reagent is cyanogen (B1215507) bromide (BrCN), which can be used in nickel-catalyzed reductive couplings of aryl halides. nih.gov

The general catalytic cycle is initiated by the reduction of a Ni(II) precursor to the active Ni(0) species using a reductant like zinc dust. organic-chemistry.orgnih.gov Oxidative addition of the aryl halide (e.g., 2-methoxybromobenzene) forms an Ar-Ni(II)-X species, which is then reduced to an Ar-Ni(I) intermediate. organic-chemistry.orgnih.gov Subsequent reaction with the cyanating agent and reductive elimination yields this compound and regenerates the Ni(0) catalyst. The addition of salts like sodium bromide (NaBr) has been shown to facilitate the oxidative addition step, especially for more challenging substrates like aryl chlorides. organic-chemistry.orgnih.gov

Table 1: Representative Conditions for Nickel-Catalyzed Reductive Cyanation

| Parameter | Method 1 (MPMN) | Method 2 (BrCN) |

| Catalyst | NiBr₂(bpy)·xH₂O | NiCl₂·1,10-phen |

| Cyanating Agent | 2-methyl-2-phenylmalononitrile (MPMN) | Cyanogen Bromide (BrCN) |

| Reductant | Zn(0) dust | Zn powder |

| Solvent | N,N-dimethylacetamide (DMA) | Dioxane |

| Temperature | 80 °C | 50 °C |

| Key Feature | Avoids release of free cyanide | Cost-effective reagent |

| This table presents generalized conditions based on reported methodologies. organic-chemistry.orgnih.gov |

A novel and innovative approach for the synthesis of α-aryl nitriles involves the nickel-catalyzed cyanation of benzylic C-N bonds. nih.govacs.org This method is analogous to the classic Sandmeyer reaction but is applied to α-(hetero)aryl amines instead of anilines. nih.govacs.org A significant advantage of this protocol is its use of carbon dioxide (CO₂) and ammonia (B1221849) (NH₃) as the source for the cyano group, providing a cyanide-free route to the target molecules. nih.govacs.org

The reaction proceeds by converting the α-aryl amine into an ammonium salt intermediate. acs.org Through a nickel-catalyzed reductive cyanation process, the C-N bond is cleaved and a cyano group is installed. acs.org This transformation provides a straightforward pathway to a diverse range of valuable benzylic nitriles with good functional group tolerance, including ethers, esters, and various halogen substituents. nih.govacs.org The success of this reaction is highly dependent on the choice of a specific bisphosphine ligand, which modulates the formation and reactivity of the key benzyl-nickel(I) intermediate. acs.org This method represents a significant advance in C-N bond activation and the utilization of CO₂ as a C1 feedstock in organic synthesis. nih.gov

Direct cyanation of alcohols offers an attractive route to nitriles, but often relies on toxic cyanide sources. nih.govmdpi.com A modern alternative employs boron Lewis acid catalysis, specifically with tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), to facilitate the cyanation of benzyl alcohols using a safer cyanide source. nih.govmdpi.com In this methodology, an isonitrile, such as tert-butyl isocyanide (tBu-NC), serves as the cyanide precursor. mdpi.com

The reaction is proposed to proceed via the activation of the benzyl alcohol (e.g., 2-methoxybenzyl alcohol) by the B(C₆F₅)₃ catalyst. This activation facilitates the nucleophilic attack of the isonitrile. A subsequent rearrangement and elimination sequence leads to the formation of the α-aryl nitrile, in this case, this compound. mdpi.com This approach is notable for its operational simplicity and its ability to synthesize a wide array of α-aryl nitriles in good to excellent yields, with some reported yields up to 98%. nih.govmdpi.com The practicality of this method is further demonstrated by its scalability and successful application in the synthesis of pharmaceutical compounds. nih.gov

Table 2: Key Reagents in Boron-Catalyzed Cyanation of Benzyl Alcohols

| Role | Reagent |

| Substrate | Benzyl Alcohol (e.g., 2-methoxybenzyl alcohol) |

| Catalyst | Tris(pentafluorophenyl)borane (B(C₆F₅)₃) |

| Cyanide Source | Isonitrile (e.g., tert-butyl isocyanide) |

| Data sourced from a study on B(C₆F₅)₃-catalyzed direct cyanation. nih.govmdpi.com |

Biocatalytic Synthesis of Cyanohydrins as Precursors to this compound

Biocatalysis offers a highly selective and environmentally benign route for the synthesis of chiral molecules. d-nb.info While this compound is not a cyanohydrin, the biocatalytic synthesis of cyanohydrins provides an important pathway to chiral precursors that could be converted to the target molecule. Cyanohydrins are synthesized by the addition of hydrogen cyanide (HCN) to aldehydes or ketones, a reaction that can be catalyzed by enzymes known as oxynitrilases. d-nb.info

These enzymes, such as (R)-oxynitrilase and (S)-oxynitrilase, can produce chiral cyanohydrins with high optical purity. d-nb.info For instance, starting with 2-methoxybenzaldehyde (B41997), an enzyme-catalyzed reaction with HCN would yield 2-hydroxy-(2-methoxyphenyl)acetonitrile. This resulting cyanohydrin is a versatile intermediate. The hydroxyl group can be subsequently removed through various chemical reduction methods to afford this compound. This chemoenzymatic strategy allows for the introduction of chirality early in the synthetic sequence, leveraging the high enantioselectivity of the biocatalyst. d-nb.info

Electrochemical Oxidation in the Synthesis of Related Oligomers

Electrochemical methods provide a unique approach to polymerization by enabling direct oxidation or reduction of monomers to form reactive species. The electrochemical oxidation of a related isomer, 4-methoxyphenylacetonitrile (B141487) (MPA), has been studied to produce oligophenylene structures. researchgate.net This process is conducted by direct anodic oxidation at a constant potential on a platinum electrode in an acetonitrile (B52724) solution. researchgate.net

The cyclic voltammetry of MPA shows a characteristic irreversible oxidation peak, indicating the formation of a reactive species, likely a radical cation. researchgate.net This radical cation can then couple with other monomer units or short oligomer chains, leading to the growth of an oligomer. The resulting oligomer of 4-methoxyphenylacetonitrile (OMPA) was found to have an average chain length of about five units and was soluble in common organic solvents. researchgate.net Spectroscopic analysis confirmed the chemical structure, and thermal studies showed the oligomer to be stable up to 268 °C. researchgate.net This electrosynthesis method demonstrates a potential pathway for creating novel oligomeric materials from methoxyphenylacetonitrile building blocks.

Table 3: Electrochemical Data for the Oligomerization of 4-Methoxyphenylacetonitrile

| Parameter | Value |

| Electrode | Platinum |

| Solvent | Acetonitrile |

| Oxidation Potential | ~1.7 V |

| Average Chain Length | ~5 units |

| Thermal Stability (TGA) | Stable up to 268 °C |

| Data from the electrosynthesis of an oligophenylene derived from 4-(methoxyphenyl)acetonitrile. researchgate.net |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally sustainable. msu.edu The synthetic strategies discussed for this compound can be evaluated through this lens.

Prevention of Waste : Catalytic methods, by their nature, reduce waste compared to stoichiometric reactions. msu.edu Methodologies that achieve high yields and selectivity, such as the boron-catalyzed cyanation, directly contribute to waste prevention. nih.govmdpi.com

Atom Economy : This principle encourages maximizing the incorporation of all materials used in the process into the final product. msu.edu Direct addition reactions, like the biocatalytic formation of cyanohydrin precursors, generally have high atom economy.

Less Hazardous Chemical Synthesis : A core focus of modern cyanation chemistry is replacing highly toxic cyanide salts. The use of isonitriles, or CO₂/NH₃, as cyanide sources are prime examples of designing less hazardous syntheses. nih.govacs.orgnih.gov

Catalysis : The use of catalytic amounts of nickel or boron Lewis acids is superior to using stoichiometric reagents, aligning with the ninth principle of green chemistry. msu.edu Catalysts allow for reactions to proceed with higher efficiency and under milder conditions. firp-ula.org

Use of Renewable Feedstocks : While not explicitly detailed for all precursors, the use of biocatalysis opens the door to using renewable starting materials derived from biological sources.

Design for Energy Efficiency : Conducting reactions at ambient or moderately elevated temperatures, as seen in some of the nickel-catalyzed protocols, reduces the energy footprint of the synthesis compared to high-temperature classical methods. nih.govresearchgate.net

By embracing catalytic and biocatalytic methods and designing reactions with safer reagents, the synthesis of this compound can be aligned more closely with the goals of sustainability and green chemistry. researchgate.netmagtech.com.cn

Solvent-Free and Reduced-Solvent Reaction Systems

In recent years, there has been a significant push towards developing solvent-free and reduced-solvent reaction systems to minimize the environmental impact of chemical processes. These approaches not only reduce pollution but can also lead to improved reaction rates, higher yields, and simplified work-up procedures.

Microwave-Assisted Solvent-Free Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions in the absence of a traditional solvent. chemicaljournals.com The direct interaction of microwave irradiation with the reacting molecules leads to rapid and uniform heating, often resulting in dramatically reduced reaction times and improved yields. cem.comoatext.com For the synthesis of nitriles, a common solvent-free approach involves the reaction of an aldehyde with hydroxylamine (B1172632) hydrochloride adsorbed on a solid support, such as titanium dioxide (TiO₂). mdpi.com This mixture, when subjected to microwave irradiation, can efficiently produce the corresponding nitrile through the dehydration of an intermediate oxime. mdpi.com While a specific example for this compound is not detailed in the reviewed literature, the general applicability of this method to aromatic aldehydes suggests its potential for this synthesis. mdpi.com

Phase-Transfer Catalysis in Reduced-Solvent Systems:

Phase-transfer catalysis (PTC) is a valuable technique that facilitates reactions between reactants located in different immiscible phases, thereby often reducing the need for large volumes of organic solvents. ijsr.netresearchgate.net In the context of nitrile synthesis, PTC can be employed for the alkylation of phenylacetonitrile derivatives. researchgate.net For instance, the reaction of a benzyl halide with a cyanide salt in a biphasic system (e.g., organic solvent and water) can be efficiently promoted by a phase-transfer catalyst, such as a quaternary ammonium salt. google.com The catalyst transports the cyanide anion from the aqueous phase to the organic phase, where it can react with the organic substrate. google.com This methodology allows for the use of water as a primary solvent, significantly reducing the reliance on volatile organic compounds. The synthesis of 2-(4-nitrophenyl)-phenylacetonitrile using benzyltriethylammonium chloride as a phase-transfer catalyst under ultrasound irradiation demonstrates the efficacy of this approach in a reduced-solvent environment. ijsr.net

| Reaction System | Key Features | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Solvent-Free | - Uses microwave irradiation for rapid heating.- Reaction occurs in the absence of a solvent, often on a solid support. | - Reduced reaction times.- Lower energy consumption.- Minimized solvent waste.- Simplified product isolation. |

| Phase-Transfer Catalysis | - Facilitates reaction between reactants in immiscible phases.- Employs a catalyst to transport one reactant to the other phase. | - Use of water as a solvent.- Reduced use of organic solvents.- Milder reaction conditions.- Potential for continuous flow processes. |

Utilization of Sustainable Cyanide Sources (e.g., CO₂/NH₃)

The high toxicity of traditional cyanide sources, such as sodium cyanide (NaCN) and potassium cyanide (KCN), poses significant safety and environmental risks. Consequently, a key area of research has been the development and utilization of safer and more sustainable cyanide-donating reagents.

Potassium Hexacyanoferrate(II) as a Non-Toxic Cyanide Source:

A significant advancement in this area is the use of potassium hexacyanoferrate(II), K₄[Fe(CN)₆], as a non-toxic and readily available source of cyanide. soran.edu.iqresearchgate.net This iron complex is a stable, low-toxicity solid that is used in the food industry and is considerably safer to handle than simple alkali metal cyanides. soran.edu.iq The cyanation of aryl halides using K₄[Fe(CN)₆] can be effectively catalyzed by transition metals, such as palladium. soran.edu.iq

Recent studies have demonstrated the successful synthesis of various aryl nitriles from aryl halides using K₄[Fe(CN)₆] in the presence of a heterogeneous palladium-beta zeolite catalyst. soran.edu.iq This method offers several advantages, including the use of a recyclable catalyst and the avoidance of highly toxic reagents. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) and in the presence of a base, such as cesium carbonate (Cs₂CO₃). soran.edu.iq The reaction conditions have been optimized to be applicable to a wide range of aryl halides, including those with electron-donating and electron-withdrawing groups. soran.edu.iq

| Cyanide Source | Catalyst System | Reaction Conditions | Advantages |

| K₄[Fe(CN)₆] | Pd-Beta zeolite | DMF, Cs₂CO₃, Thermal | - Non-toxic and readily available cyanide source.- Heterogeneous and recyclable catalyst.- Applicable to a broad range of substrates.- Improved safety profile compared to traditional methods. |

Development of Biocatalytic Routes for Environmental Sustainability

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a green and sustainable alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions of temperature and pH, exhibit high selectivity, and can often be used in aqueous media, thereby minimizing the environmental footprint of a process. almacgroup.comnih.gov

Nitrilase-Mediated Synthesis:

Nitrilases (EC 3.5.5.1) are enzymes that catalyze the hydrolysis of nitriles directly to the corresponding carboxylic acids and ammonia. nih.govresearchgate.net This one-step conversion is highly efficient and avoids the formation of amide intermediates that can occur in other nitrile hydrolysis pathways. csir.co.za The application of nitrilases in organic synthesis has been explored for the production of various valuable carboxylic acids. researchgate.net

A relevant example is the biocatalytic synthesis of (R)-2-methoxymandelic acid, a chiral building block, from 2-methoxybenzaldehyde. almacgroup.com This process involves the in-situ formation of the corresponding cyanohydrin, (R,S)-2-hydroxy-2-(2-methoxyphenyl)acetonitrile, which is then enantioselectively hydrolyzed by a nitrilase to yield the desired (R)-acid. almacgroup.com The unreacted (S)-cyanohydrin can be racemized under the reaction conditions, allowing for a dynamic kinetic resolution and a theoretical yield of up to 100%. almacgroup.com This enzymatic approach highlights a sustainable route to a key chiral intermediate closely related to 2-methoxyphenylacetic acid, the hydrolysis product of this compound.

| Biocatalytic Route | Enzyme | Substrate | Product | Key Advantages |

| Nitrilase-mediated hydrolysis | Nitrilase | 2-hydroxy-2-(2-methoxyphenyl)acetonitrile | (R)-2-methoxymandelic acid | - High enantioselectivity.- Mild reaction conditions (aqueous medium, ambient temperature and pressure).- Environmentally benign process.- Potential for dynamic kinetic resolution. |

The development of these innovative synthetic strategies, from solvent-free and biocatalytic methods to the use of sustainable reagents, marks a significant step towards the greener production of this compound and related compounds. These advancements not only enhance the efficiency and safety of the synthesis but also align with the growing demand for environmentally responsible chemical manufacturing.

Reactivity and Mechanistic Investigations of 2 Methoxyphenylacetonitrile

Reactions Involving the Nitrile Functional Group

The nitrile group in 2-methoxyphenylacetonitrile is a versatile functional group that can undergo a variety of chemical transformations. These reactions are central to the utility of this compound as a building block in organic synthesis.

Hydrolysis to Carboxylic Acids (e.g., (2-Methoxyphenyl)acetic Acid)

The hydrolysis of the nitrile group in this compound to a carboxylic acid, specifically (2-methoxyphenyl)acetic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions.

Under acidic conditions, the reaction is typically carried out by heating the nitrile with a strong acid such as sulfuric acid. The mechanism involves the protonation of the nitrogen atom, which increases the electrophilicity of the nitrile carbon. A water molecule then attacks this carbon, and after a series of proton transfers and tautomerization, an amide intermediate is formed. Further hydrolysis of the amide yields the corresponding carboxylic acid and ammonium (B1175870) ion.

Basic hydrolysis is also a common method, often employing sodium or potassium hydroxide (B78521). In this case, a hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. Subsequent hydrolysis of the amide under basic conditions liberates the carboxylate salt, which is then protonated in an acidic workup to yield the final carboxylic acid.

| Reagent | Conditions | Product |

| Concentrated Sulfuric Acid | Heating, Reflux | (2-Methoxyphenyl)acetic acid |

| Sodium Hydroxide | Heating, followed by acidic workup | (2-Methoxyphenyl)acetic acid |

| Lithium Hydroxide Monohydrate | Heating in THF/water | (2-Methoxyphenyl)acetic acid |

Table 1: Conditions for the Hydrolysis of this compound.

Cyclocondensation Reactions to Form Heterocyclic Compounds (e.g., Imidazole (B134444) Derivatives)

This compound can serve as a precursor for the synthesis of various heterocyclic compounds through cyclocondensation reactions. These reactions typically involve the reaction of the nitrile with a bifunctional reagent.

While specific examples of the direct cyclocondensation of this compound to form imidazole derivatives are not extensively documented in readily available literature, the general reactivity of nitriles suggests its potential in such transformations. For instance, the Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst, forms an imino ether. This intermediate can then react with a 1,2-diamine to form an imidazole ring.

A documented example of a cyclocondensation reaction involving an arylacetonitrile is the synthesis of 2-alkylidenethiazolidine-4,5-diones. In this reaction, the arylacetonitrile reacts with an isothiocyanate and ethyl 2-chloro-2-oxoacetate in a one-pot cyclization. This demonstrates the utility of the nitrile group in constructing five-membered heterocyclic rings.

Nucleophilic Addition Reactions

The carbon-nitrogen triple bond of the nitrile group in this compound is susceptible to nucleophilic attack. This reactivity allows for the formation of new carbon-carbon bonds and the introduction of various functional groups.

A prominent example of this type of reaction is the addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). masterorganicchemistry.comsaskoer.ca These strong nucleophiles attack the electrophilic carbon of the nitrile group to form an intermediate imine anion after an aqueous workup. This imine can then be hydrolyzed to a ketone, providing a straightforward method for the synthesis of α-aryl ketones. masterorganicchemistry.com

| Organometallic Reagent | Intermediate | Final Product (after hydrolysis) |

| Grignard Reagent (R-MgX) | Imine | Ketone (Ar-CO-R) |

| Organolithium Reagent (R-Li) | Imine | Ketone (Ar-CO-R) |

Table 2: Nucleophilic Addition of Organometallic Reagents to this compound.

The mechanism of the Grignard reaction involves the coordination of the magnesium atom to the nitrogen of the nitrile, which enhances the electrophilicity of the nitrile carbon. The alkyl or aryl group of the Grignard reagent then attacks this carbon, leading to the formation of a magnesium salt of the imine. Subsequent acidic workup protonates the imine, which is then hydrolyzed to the corresponding ketone.

Reactions Involving the Aromatic Ring

The benzene (B151609) ring of this compound is substituted with a methoxy (B1213986) group and a cyanomethyl group, which influence its reactivity towards electrophilic aromatic substitution and its participation in cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the this compound ring is determined by the directing effects of the two existing substituents. The methoxy group (-OCH₃) is a strongly activating ortho-, para-director due to its ability to donate electron density to the ring through resonance. libretexts.orguci.edu Conversely, the cyanomethyl group (-CH₂CN) is a deactivating meta-director due to the electron-withdrawing nature of the nitrile group. libretexts.org

In cases of competing directing effects, the more strongly activating group typically controls the position of substitution. Therefore, in the electrophilic aromatic substitution of this compound, the incoming electrophile is expected to be directed to the positions ortho and para to the methoxy group. The para position (position 5) is sterically more accessible than the ortho position (position 3). Position 6 is also ortho to the methoxy group but is sterically hindered by the adjacent cyanomethyl group. Position 4 is para to the cyanomethyl group and meta to the methoxy group, making it less favored.

For example, in the nitration of phenylacetonitrile (B145931), a mixture of ortho and para isomers is obtained. orgsyn.org For this compound, the directing influence of the powerful methoxy group would likely lead to substitution primarily at the 5-position (para to the methoxy group).

| Position | Relation to -OCH₃ | Relation to -CH₂CN | Expected Reactivity |

| 3 | ortho | meta | Possible, but sterically hindered |

| 4 | meta | para | Disfavored |

| 5 | para | meta | Favored |

| 6 | ortho | ortho | Sterically hindered |

Table 3: Analysis of Regioselectivity in Electrophilic Aromatic Substitution of this compound.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

This compound can be functionalized through cross-coupling reactions, such as the Suzuki-Miyaura coupling, provided a suitable leaving group is present on the aromatic ring. mychemblog.comclockss.org This palladium-catalyzed reaction forms a new carbon-carbon bond between an organoboron compound and an organic halide or triflate.

To utilize this compound in a Suzuki-Miyaura coupling, it would first need to be halogenated, for instance, through an electrophilic aromatic substitution reaction as discussed previously. A bromo or iodo substituent would be introduced at a specific position on the ring, likely the 5-position, to create a substrate such as 5-bromo-2-methoxyphenylacetonitrile.

This halogenated derivative could then be coupled with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst. This methodology provides a powerful tool for the synthesis of complex biaryl structures derived from this compound.

α-Carbon Reactivity and Derivatization

The methylene (B1212753) group (α-carbon) of this compound, situated between the aromatic ring and the electron-withdrawing nitrile group, is acidic and thus serves as a key center for a variety of carbon-carbon bond-forming reactions. This reactivity allows for extensive derivatization at the α-position.

Alkylation and Arylation at the α-Position

The protons on the α-carbon of arylacetonitriles like this compound can be abstracted by a base to form a resonance-stabilized carbanion. This nucleophilic carbanion can then react with various electrophiles, such as alkyl or aryl halides, to yield α-substituted derivatives.

Alkylation: The α-alkylation of arylacetonitriles can be achieved using alcohols as alkylating agents through a "borrowing hydrogen" strategy. This method avoids the use of toxic alkyl halides and generates water as the only byproduct. eie.gr The reaction can be promoted by base catalysis alone or by using transition metal complexes. researchgate.net For instance, a copper(II) chloride/TMEDA (N,N,N′,N′-tetramethylethylenediamine) system has been shown to be highly efficient for the cross-coupling of arylacetonitriles with benzyl (B1604629) alcohols, leading to α-alkylated nitriles in high yields. eie.grresearchgate.net The practical applicability of base-promoted α-alkylation has been demonstrated for various arylacetonitriles with a range of different alcohols. researchgate.net

Arylation: The introduction of an aryl group at the α-position can be accomplished through copper-catalyzed C-arylation reactions. Studies have shown that CuO nanoparticles can effectively catalyze the arylation of active methylene compounds with various aryl halides under ligand-free conditions. The reactivity is often influenced by the electronic nature of the substituents on the aryl halide, with electron-withdrawing groups typically leading to better yields and shorter reaction times.

A summary of representative α-alkylation reaction conditions for analogous arylacetonitriles is presented below.

| Catalyst/Base System | Alkylating Agent | Solvent | Temperature (°C) | Yield (%) |

| KOtBu | Substituted Benzyl Alcohols | Toluene | 120 | Moderate to High |

| CuCl2/TMEDA / Base | Benzyl Alcohols | Not Specified | 140 | up to 99 |

| Heterogeneous Silver | Alcohols | Not Specified | Not Specified | Good to Excellent |

| Mn@CeO2 Nanocomposite | Primary Alcohols | Not Specified | Not Specified | 70-98 |

This table presents data for general arylacetonitriles as specific data for this compound was not available in the cited sources.

Formation of Indolenines via Organolithium Reagents

A modern approach to synthesizing the indolenine scaffold, an important N-benzo-fused heterocycle, involves the reaction of synthetically accessible nitriles with organolithium reagents. Research has demonstrated that this treatment, followed by heating, can lead to the formation of indolenines. This method has been shown to have a broad substrate scope, indicating its flexibility and tolerance for various functional groups, and is applicable to substituted phenylacetonitriles. The reaction proceeds via a nucleophilic attack of the organolithium reagent on the nitrile carbon, followed by an intramolecular cyclization.

Reactions with Aldehydes and Ketones (e.g., Knoevenagel Condensation)

This compound can participate in condensation reactions with aldehydes and ketones, most notably the Knoevenagel condensation. This reaction involves a nucleophilic addition of the carbanion generated from the active methylene compound to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. acgpubs.org The reaction is typically catalyzed by a weak base.

This transformation is a cornerstone of organic synthesis for creating C=C double bonds. sciensage.info this compound has been specifically utilized as a starting reagent in the synthesis of complex heterocyclic molecules such as 2-(1-cyano-1-(2-methoxy)phenyl)methylidene-3-phenylthiazolidine-4,5-dione. This highlights its utility in building molecular complexity. The para-isomer, 4-methoxyphenylacetonitrile (B141487), is also commonly used in the synthesis of α-cyanostilbenes through this type of condensation. lookchem.com A variety of catalysts have been developed to improve the efficiency and environmental footprint of the Knoevenagel condensation.

The table below summarizes various catalytic systems used for Knoevenagel condensations involving arylacetonitriles and aromatic aldehydes.

| Catalyst | Aldehyde | Solvent | Temperature | Yield (%) |

| Calcium Ferrite (B1171679) NPs | Aromatic Aldehydes | Methanol (B129727) | Reflux | 80-96 |

| Agro-waste Extract | Aromatic/Heterocyclic Aldehydes | Water (in extract) | Room Temp | High |

| ZrOx(OH)y@COF | Aromatic Aldehydes | Water | Room Temp | up to 100 |

| Wet Copper Slag | Aromatic Aldehydes | Water:Ethanol (1:1) | Room Temp / 90°C | High |

| α-Tricalcic Phosphate | Aromatic Aldehydes | Not Specified | Room Temp | High |

This table is a compilation of data for Knoevenagel condensations with various arylacetonitriles and aromatic aldehydes to illustrate common reaction conditions.

Mechanistic Studies of Key Transformations

Understanding the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and controlling product selectivity.

Elucidation of Reaction Pathways (e.g., SN1 vs. SN2 in cyanation)

The synthesis of this compound typically involves the reaction of a 2-methoxybenzyl halide with a cyanide salt, a classic nucleophilic substitution reaction. The pathway of this reaction can proceed via either an SN1 (unimolecular) or SN2 (bimolecular) mechanism, and the dominant pathway is dictated by the substrate structure, nucleophile, leaving group, and solvent. masterorganicchemistry.comlibretexts.org

SN2 Pathway: In an SN2 reaction, the cyanide nucleophile attacks the carbon bearing the halide in a single, concerted step, leading to an inversion of stereochemistry. chemicalnote.com This pathway is favored for primary and less hindered secondary halides. libretexts.org Given that 2-methoxybenzyl halide is a primary halide, the SN2 mechanism is generally expected to be dominant. High yields of the nitrile product suggest an SN2 pathway is favored, as this minimizes the formation of side products. sciencemadness.org

SN1 Pathway: An SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. masterorganicchemistry.comchemicalnote.com Benzyl halides are susceptible to SN1 reactions because the resulting benzyl carbocation is stabilized by resonance with the aromatic ring. libretexts.org The presence of an electron-donating methoxy group at the ortho position can further stabilize this carbocation. However, the formation of a carbocation intermediate in the presence of protic solvents (like water or alcohols) could lead to undesired side products, such as 2-methoxybenzyl alcohol or ethers. sciencemadness.org Therefore, reaction conditions for cyanation are often chosen to favor the SN2 pathway, for example, by using a polar aprotic solvent like acetone (B3395972) or DMSO. masterorganicchemistry.com

The choice of a polar aprotic solvent enhances the nucleophilicity of the cyanide ion and disfavors carbocation formation, thereby promoting the SN2 mechanism and ensuring a high yield of this compound.

Role of Catalysts and Ligands in Reaction Selectivity and Efficiency

Catalysts and ligands play a pivotal role in enhancing the rate, yield, and selectivity of reactions involving this compound.

In α-Alkylation Reactions: In the copper-catalyzed α-alkylation of arylacetonitriles with alcohols, the choice of ligand is critical. Bidentate nitrogen ligands like TMEDA (N,N,N′,N′-tetramethylethylenediamine) form stable complexes with copper, creating a highly efficient catalytic system. eie.gracs.org The catalyst facilitates a key hydrogen atom abstraction step from the alcohol, initiating the reaction cascade. researchgate.netacs.org The mechanistic pathway involves the catalyst "borrowing" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes a condensation with the nitrile's carbanion. The catalyst then returns the hydrogen to reduce the resulting α,β-unsaturated intermediate, regenerating the catalyst and yielding the final α-alkylated product. eie.gr

In Knoevenagel Condensations: A wide array of heterogeneous catalysts are employed to promote Knoevenagel condensations under milder and more environmentally friendly conditions.

Basic Catalysts: Materials like calcium ferrite nanoparticles function by providing basic sites that facilitate the deprotonation of the α-carbon of this compound to form the necessary carbanion. orientjchem.org Similarly, agro-waste extracts, which are rich in basic alkali and alkaline earth metal carbonates and hydroxides, can serve as effective, green catalyst-solvent systems. acgpubs.org

Acid-Base Bifunctional Catalysts: Some catalysts, such as COF-supported zirconium oxyhydroxide, possess both Lewis acidic and Brønsted basic sites. temple.edu The Lewis acidic zirconium sites can coordinate to and activate the carbonyl oxygen of the aldehyde, making it more electrophilic. Simultaneously, the basic sites assist in abstracting the proton from the α-carbon of the nitrile. This synergistic activation of both reactants significantly enhances reaction efficiency. temple.edu

The use of these advanced catalytic systems often leads to higher yields, shorter reaction times, milder conditions, and easier product purification compared to traditional homogeneous catalysts.

Radical Pathways in Catalytic Cyanation

The introduction of a cyano group into organic molecules through catalytic processes can, in certain instances, proceed via radical-based mechanisms. These pathways are distinct from more common polar, two-electron processes and are often initiated by single-electron transfer (SET) events. Such radical cyanations have been explored using various catalytic systems, including transition metals like nickel and copper, as well as through photoredox catalysis. While direct and extensive research specifically on the radical cyanation pathways of this compound is not broadly detailed in the reviewed literature, mechanistic insights can be drawn from studies on structurally related benzylic and α-aryloxyalkyl compounds.

Radical mechanisms in catalytic cyanation typically involve the generation of a carbon-centered radical at the benzylic position, which is then trapped by a cyanide source. The formation of this key radical intermediate can be achieved through different catalytic strategies. For instance, nickel-catalyzed reactions can involve the reduction of a Ni(II) precursor to a Ni(I) species, which can then participate in a single-electron transfer process to generate a benzylic radical. acs.orgnih.gov Similarly, photoredox catalysis offers a powerful method for generating radical intermediates under mild conditions by using light to initiate electron transfer cascades. nih.govacs.org

Mechanistic investigations involving related substrates provide a framework for understanding potential radical pathways for this compound. For example, in the nickel-catalyzed cyanation of α-aryl amines, a proposed mechanism involves the reduction of a Ni(0) species to generate a benzyl radical and a Ni(I) species, followed by a radical addition reaction. nih.gov Control experiments in other systems have supported the involvement of radical intermediates; the inhibition of the reaction in the presence of radical scavengers like TEMPO is a strong indicator of a radical pathway. nih.gov

Photocatalytic approaches have also been shown to facilitate the cyanation of aryl alkyl ethers via the formation of an α-aryloxyalkyl radical. nih.govacs.org In these systems, an excited photocatalyst oxidizes the aryl alkyl ether to its corresponding radical cation. Subsequent deprotonation at the α-aryloxyalkyl position yields a neutral radical, which is then trapped by a cyanation agent. nih.govacs.org Given the structural similarities, it is plausible that this compound could undergo a similar activation pathway.

The table below summarizes findings from mechanistic studies on related catalytic cyanations that suggest the potential for radical involvement.

| Catalytic System | Substrate Class | Proposed Radical Intermediate | Mechanistic Evidence |

| Nickel/Bisphosphine Ligand | α-Aryl Amines | Benzyl radical | Formation of Ni(I) species, which can initiate single-electron transfer. acs.orgnih.gov |

| Photoredox/Copper Catalysis | Cycloketone Oxime Esters | Benzylic radical | Reaction inhibited by TEMPO, a radical scavenger. nih.gov |

| Acridinium Photocatalyst | Aryl Alkyl Ethers | α-Aryloxyalkyl radical | Oxidation of the substrate to a radical cation followed by deprotonation. nih.govacs.org |

These examples from the broader field of catalytic cyanation highlight the viability of radical-mediated pathways for the functionalization of molecules bearing benzylic C-H bonds. The generation of a radical at the carbon atom adjacent to the methoxy-substituted phenyl ring in this compound is a mechanistically reasonable hypothesis under appropriate catalytic conditions.

Applications of 2 Methoxyphenylacetonitrile in Advanced Organic Synthesis

Building Block for Pharmaceutical Intermediates

The methoxyphenylacetonitrile framework is a recurring motif in a multitude of pharmaceutically active compounds. The strategic placement of the methoxy (B1213986) and nitrile groups facilitates the construction of complex molecular architectures, making 2-methoxyphenylacetonitrile and its isomers crucial starting materials for drug discovery and development.

This compound is directly employed in the synthesis of novel compounds with potential biological activity. Research has demonstrated its use in creating heterocyclic structures that form the core of various therapeutic agents. A notable example is its use as a starting reagent in the synthesis of 2-(1-cyano-1-(2-methoxy)phenyl)methylidene-3-phenylthiazolidine-4,5-dione sigmaaldrich.com.

Furthermore, studies on the closely related isomer, 4-methoxyphenylacetonitrile (B141487), have shown its utility in preparing 2-alkylidenethiazolidine-4,5-diones. These compounds have been identified as having antibiotic activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus sigmaaldrich.comsigmaaldrich.com. This highlights the role of the methoxyphenylacetonitrile scaffold in generating new classes of antibiotic candidates. The isomer 3-methoxyphenylacetonitrile has also been used to synthesize α-sec-butyl-3-methoxy phenylacetonitrile (B145931), an antispasmodic agent sigmaaldrich.com. These examples underscore the potential of the this compound core structure in developing a range of bioactive molecules.

| Precursor | Synthesized Bioactive Molecule Class | Reported Biological Activity | Reference |

|---|---|---|---|

| This compound | Thiazolidinediones | Pharmaceutical Intermediate | sigmaaldrich.com |

| 4-Methoxyphenylacetonitrile | 2-Alkylidenethiazolidine-4,5-diones | Antibiotic (Gram-positive bacteria) | sigmaaldrich.comsigmaaldrich.com |

| 3-Methoxyphenylacetonitrile | Substituted Phenylacetonitriles | Antispasmodic | sigmaaldrich.com |

The structural framework of this compound is integral to the synthesis of specific classes of therapeutic agents.

Antidepressants: One of the most significant applications of methoxyphenylacetonitrile isomers is in the synthesis of the antidepressant drug Venlafaxine chemicalbook.com. The synthesis involves the condensation of a methoxyphenylacetonitrile with cyclohexanone (B45756) as a key step to form the core structure of the drug google.com. While the para-isomer (4-methoxyphenylacetonitrile) is commonly cited as the direct precursor, this synthetic strategy demonstrates the utility of the broader class of methoxyphenylacetonitriles in constructing complex neuropsychiatric drugs chemicalbook.comgoogle.com.

Anticancer Agents: The methoxyphenyl moiety is a feature in several compounds investigated for their anticancer properties. For instance, novel 2-(hydroxyl substituted phenyl)quinolin-4-one derivatives, which incorporate a methoxyphenyl group, have been synthesized and screened for their antiproliferative effects against various cancer cell lines doi.org. Additionally, research into 2-phenylacrylonitrile (B1297842) derivatives, which are structurally related to this compound, has identified potent tubulin inhibitors with strong activity against human cancer cells nih.gov. These findings suggest that the this compound scaffold is a promising starting point for the development of new anticancer drug candidates.

Analgesics: While the methoxyphenyl group is present in some analgesic compounds, a direct synthetic link from this compound to established analgesics is not prominently documented in the reviewed scientific literature. This remains an area for potential future investigation in medicinal chemistry.

Intermediate in Agrochemical Synthesis

While phenylacetonitrile derivatives are used in various industrial applications, the specific role of this compound as an intermediate in the synthesis of agrochemicals, such as pesticides and herbicides, is not extensively reported in publicly available research.

There is currently limited direct evidence in the scientific literature detailing the use of this compound for the production of commercial herbicidal compounds. The synthesis of some herbicides, like Metamitron, originates from related nitrile compounds such as phenylglyoxylonitrile, but not directly from this compound dcu.ie. Therefore, its application in this specific sub-field of agrochemical synthesis is not well-established.

Synthesis of Specialty Chemicals and Advanced Materials

The reactivity of the nitrile group and the phenyl ring in this compound makes it a useful precursor for a variety of specialty chemicals, particularly those involving aromatic and heterocyclic ring systems.

This compound is a valuable starting material for constructing more complex aromatic and heterocyclic molecules. The nitrile group can be hydrolyzed, reduced, or used in cyclization reactions to build diverse chemical structures.

As mentioned previously, its role in synthesizing thiazolidinedione derivatives is a clear example of its application as a precursor to heterocyclic compounds sigmaaldrich.com. The synthesis of these five-membered rings containing sulfur and nitrogen is a common strategy in medicinal chemistry. Similarly, the synthesis of the antidepressant Venlafaxine from its isomer involves the elaboration of the initial phenylacetonitrile into a more complex bicyclic amine structure google.com. Additionally, the para-isomer has been used as a starting reagent in the synthesis of α-cyanostilbenes, which are highly substituted aromatic compounds sigmaaldrich.com. These transformations showcase the versatility of the methoxyphenylacetonitrile scaffold in building a range of complex organic molecules.

| Precursor | Resulting Compound Class | Chemical Category | Reference |

|---|---|---|---|

| This compound | Thiazolidinediones | Heterocyclic | sigmaaldrich.com |

| 4-Methoxyphenylacetonitrile | α-Cyanostilbenes | Aromatic | sigmaaldrich.com |

| 4-Methoxyphenylacetonitrile | Venlafaxine Intermediate | Complex Amine | google.com |

Role in Polymer and Resin Formulation

While direct, extensive research on the use of this compound as a primary monomer for large-scale polymer production is not widely documented, its chemical structure suggests potential applications in the formulation of specialized polymers and resins. The presence of the nitrile group and the activatable methylene (B1212753) group offers pathways for polymerization and polymer modification.

Arylacetonitriles can, in principle, be incorporated into polymer backbones or serve as side-chain functionalities. The nitrile group is a versatile functional handle in polymer chemistry. It can be chemically transformed post-polymerization into other functional groups, such as amines or carboxylic acids, thereby altering the physical and chemical properties of the resulting polymer. This allows for the creation of functional polymers with tailored characteristics, such as hydrophilicity, reactivity, or chelating ability.

Furthermore, π-conjugated polymers containing acrylonitrile (B1666552) units in their side chains have been synthesized. These materials often exhibit interesting optical and electronic properties, suggesting a potential role for this compound in the development of functional organic materials. The methoxy-substituted phenyl ring can also influence the polymer's properties, such as solubility and thermal stability.

The Knoevenagel condensation, a reaction between an active methylene compound like this compound and an aldehyde or ketone, is a key reaction in organic synthesis. This reaction can be adapted for polymer synthesis, either through a post-polymerization modification of aldehyde-functionalized polymers or in a one-pot process involving simultaneous polycondensation and Knoevenagel condensation. Such approaches could yield high-molecular-weight π-conjugated polymers with acrylonitrile side chains derived from this compound, suitable for creating materials like free-standing films with specific fluorescence properties.

Synthesis of Metal Complexes and Ligands

This compound serves as a valuable precursor for the synthesis of more complex organic molecules that can act as ligands for metal ions. The nitrile group and the phenyl ring can be functionalized to create multidentate ligands capable of forming stable complexes with a variety of transition metals.

Research has focused on α-aminonitriles, which can be derived from arylacetonitriles, as effective chelating agents. These ligands often act as bidentate N2-donors, coordinating with metal ions through the nitrogen atoms of the amino and nitrile groups. researchgate.netiosrjournals.org This coordination ability allows for the synthesis of a wide range of metal complexes with specific geometries and electronic properties.

Studies on ligands structurally similar to derivatives of this compound, such as 2-(6-methoxybenzo[d]thiazol-2-ylamino)-2-phenyl acetonitrile (B52724), have demonstrated the formation of octahedral complexes with several divalent transition metal ions. researchgate.netiosrjournals.org In these complexes, the ligand coordinates with the metal center, leading to stable solid-state structures. The synthesis typically involves reacting an ethanolic solution of the ligand with the corresponding metal salt in a specific molar ratio. iosrjournals.org

Characterization of these complexes using techniques like FTIR and electronic spectroscopy confirms the coordination of the nitrile group to the metal ion, often indicated by a shift in the C≡N stretching vibration frequency. researchgate.net

Table 1: Examples of Metal Complexes with Ligands Derived from Arylacetonitrile Scaffolds

| Metal Ion | Ligand Type | Probable Geometry | Reference |

|---|---|---|---|

| Manganese (II) | α-aminonitrile derivative | Octahedral | iosrjournals.org |

| Cobalt (II) | α-aminonitrile derivative | Octahedral | iosrjournals.org |

| Nickel (II) | α-aminonitrile derivative | Octahedral | iosrjournals.org |

| Copper (II) | α-aminonitrile derivative | Octahedral | iosrjournals.org |

| Zinc (II) | α-aminonitrile derivative | Octahedral | iosrjournals.org |

| Cadmium (II) | α-aminonitrile derivative | Octahedral | iosrjournals.org |

This table is illustrative of complexes formed with ligands derived from the broader class of arylacetonitriles, indicating the potential coordination chemistry accessible from this compound derivatives.

Application in Flavor and Fragrance Industry

The direct application of this compound as a flavor or fragrance ingredient is not extensively documented in publicly available literature. However, its structural isomer, 4-Methoxyphenylacetonitrile (also known as p-methoxybenzyl cyanide), is recognized for its utility in this sector. nih.govchemicalbook.comlookchem.comatul.co.in Compounds with similar structural motifs are often evaluated for their organoleptic properties.

Nitriles, in general, can be important intermediates in the synthesis of flavor and fragrance compounds. They can also act as "precursors," which are initially low-odor compounds that release a fragrant molecule under specific conditions, such as upon contact with skin or in the presence of enzymes. googleapis.com This delayed-release mechanism is highly desirable for products like detergents, fabric softeners, and personal care items. googleapis.com

Given its structure—a substituted aromatic nitrile—this compound could potentially serve as a precursor for various aroma chemicals. The methoxy group and the aromatic ring are common features in many fragrance molecules. Hydrolysis of the nitrile group, for example, would lead to 2-methoxyphenylacetic acid and its corresponding esters, which are classes of compounds often associated with floral and fruity scents.

While the specific scent profile of this compound is not well-characterized in industry literature, related compounds are known to possess interesting aromas. The development of new fragrance ingredients often involves the synthesis and evaluation of isomers and derivatives of known aroma chemicals. google.com

Isotopic Labeling for Mechanistic and Biological Studies

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms and trace metabolic pathways. ias.ac.in By replacing an atom in a molecule with one of its isotopes (e.g., replacing ¹H with ²H (deuterium, D) or ¹²C with ¹³C), researchers can track the molecule's transformation in a chemical or biological system. beilstein-journals.orgclearsynth.com this compound can be isotopically labeled at various positions to serve as a probe in such studies.

Deuterium (B1214612) Labeling: Replacing hydrogen atoms with deuterium is a common strategy. clearsynth.com For instance, the methylene hydrogens (the -CH₂- group) in this compound are particularly interesting for labeling. The resulting deuterated compound can be used to study the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium leads to a change in reaction rate. beilstein-archives.org This effect can provide crucial information about the rate-determining step of a reaction and the nature of the transition state. For example, if a C-H bond at the methylene position is broken in the rate-determining step, the reaction will proceed slower with the deuterated analogue.

Methods for synthesizing deuterated compounds often involve using a deuterium source like deuterium oxide (D₂O) in combination with a catalyst, such as palladium on carbon (Pd/C). nih.gov

Carbon-13 Labeling: Labeling with the stable isotope ¹³C is invaluable for tracking the fate of the carbon skeleton of a molecule in metabolic and biosynthetic studies. rsc.org this compound could be synthesized with a ¹³C label at the nitrile carbon, the methylene carbon, or within the aromatic ring. When this labeled compound is introduced into a biological system or a complex reaction mixture, its metabolic products will also contain the ¹³C label.

These labeled products can be detected and identified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This allows researchers to map out metabolic pathways, identify intermediates, and understand how complex molecules are assembled or broken down. In drug development, ¹³C-labeling is used to study pharmacokinetics and metabolic pathways of new drug candidates.

Table 2: Potential Isotopic Labeling Strategies for this compound and Their Applications

| Isotope | Labeled Position(s) | Potential Application | Technique |

|---|---|---|---|

| Deuterium (²H) | Methylene group (-CD₂-) | Studying kinetic isotope effects in reactions involving C-H bond cleavage. | Reaction kinetics, MS, NMR |

| Deuterium (²H) | Aromatic ring | Probing mechanisms of electrophilic aromatic substitution. | Reaction kinetics, MS, NMR |

| Carbon-13 (¹³C) | Nitrile carbon (-C≡N) | Tracing the fate of the nitrile group in metabolic or synthetic transformations. | ¹³C NMR, Mass Spectrometry |

Advanced Analytical and Computational Investigations

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the elucidation of the chemical structure of 2-Methoxyphenylacetonitrile, with each technique offering a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of this compound, providing information on the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons, and the methoxy (B1213986) protons. The aromatic protons typically appear as a complex multiplet in the downfield region (approximately 6.8-7.4 ppm), indicative of their varied electronic environments on the substituted benzene (B151609) ring. The methylene protons (-CH₂CN) present a singlet at around 3.7 ppm, shifted downfield due to the electron-withdrawing effects of the adjacent nitrile and phenyl groups. The methoxy group protons (-OCH₃) also appear as a sharp singlet, typically around 3.8 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation. The carbon of the nitrile group (C≡N) is observed in the range of 117-120 ppm. The methylene carbon (-CH₂CN) signal appears around 20-25 ppm. The methoxy carbon (-OCH₃) resonates at approximately 55-56 ppm. The aromatic carbons show a series of signals between 110 and 158 ppm, with the carbon attached to the methoxy group appearing most downfield due to the deshielding effect of the oxygen atom.

Reaction Monitoring: In-situ NMR spectroscopy can be a powerful technique for monitoring the progress of reactions involving this compound. By tracking the disappearance of reactant signals and the appearance of product signals over time, reaction kinetics and mechanisms can be elucidated. For instance, in a reaction where the nitrile group is hydrolyzed, one could monitor the disappearance of the characteristic ¹³C signal of the nitrile carbon and the appearance of new signals corresponding to the amide or carboxylic acid carbons. This real-time analysis allows for precise control and optimization of reaction conditions. While specific studies on reaction monitoring of this compound using NMR are not prevalent in the reviewed literature, the principles of this technique are broadly applicable.

Table 1: ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | 6.8-7.4 | Multiplet |

| Methylene (-CH₂CN) | ~3.7 | Singlet |

| Methoxy (-OCH₃) | ~3.8 | Singlet |

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Chemical Shift (ppm) |

|---|---|

| Nitrile (-C≡N) | 117-120 |

| Methylene (-CH₂CN) | 20-25 |

| Methoxy (-OCH₃) | 55-56 |

| Aromatic (C1, attached to OCH₃) | ~157 |

| Aromatic (other) | 110-130 |

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound by detecting the vibrational frequencies of its bonds. The IR spectrum of this compound is characterized by several key absorption bands. nih.gov

A sharp and intense absorption band is typically observed in the region of 2240-2260 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. The presence of the aromatic ring is confirmed by C-H stretching vibrations appearing above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The C-O stretching of the methoxy group gives rise to a strong absorption band, typically around 1240-1260 cm⁻¹ (asymmetric stretching) and a weaker band near 1020-1040 cm⁻¹ (symmetric stretching). The C-H stretching vibrations of the methylene and methoxy groups are observed in the 2850-3000 cm⁻¹ region. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

|---|---|---|

| Nitrile (-C≡N) | Stretching | 2240-2260 |

| Aromatic (C-H) | Stretching | >3000 |

| Aromatic (C=C) | Stretching | 1450-1600 |

| Methoxy (C-O) | Asymmetric Stretching | 1240-1260 |

| Methoxy (C-O) | Symmetric Stretching | 1020-1040 |

| Alkyl (C-H) | Stretching | 2850-3000 |

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of this compound through the analysis of its fragmentation pattern upon ionization. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) corresponding to its molecular weight (147.17 g/mol ). nih.govnist.gov

The fragmentation pattern is informative for structural elucidation. A prominent fragment is often observed at m/z 132, corresponding to the loss of a methyl group (-CH₃) from the molecular ion. Another significant peak can be seen at m/z 107, which likely results from the loss of the cyanomethyl radical (•CH₂CN). The base peak in the spectrum is often the molecular ion peak itself, indicating its relative stability. Further fragmentation of the aromatic ring can lead to smaller charged species.

UV-Visible spectroscopy is used to study the electronic transitions within the conjugated π-system of this compound. The benzene ring, being a chromophore, absorbs ultraviolet light, leading to π → π* transitions. The presence of the methoxy group, an auxochrome, can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene.

X-ray Diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing information on bond lengths, bond angles, and intermolecular interactions. For this compound, which is a crystalline solid at room temperature, single-crystal XRD analysis would yield a detailed map of its crystal lattice and molecular conformation.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile method for this purpose. A reversed-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be suitable for the analysis of this compound. sielc.com The retention time of the compound would be characteristic under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative analysis and purity determination.